molecular formula C19H13BrN4 B6132037 (Z)-3-(5-bromo-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(Z)-3-(5-bromo-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B6132037
M. Wt: 377.2 g/mol
InChI Key: SZXMQJVDQNXDNT-GHXNOFRVSA-N
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Description

(Z)-3-(5-bromo-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a synthetic organic compound that features both indole and benzimidazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(5-bromo-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Bromination: The indole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS).

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized from o-phenylenediamine and a suitable carboxylic acid or aldehyde.

    Coupling Reaction: The indole and benzimidazole moieties are coupled through a condensation reaction with an appropriate nitrile precursor under basic or acidic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or benzimidazole rings.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially at the brominated position of the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

Biology

In biological research, the compound might be studied for its interactions with various biomolecules, such as proteins or nucleic acids.

Medicine

Potential medicinal applications could include the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(5-chloro-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
  • (Z)-3-(5-fluoro-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Uniqueness

The presence of the bromine atom at the 5-position of the indole ring and the specific configuration of the double bond (Z-configuration) might confer unique chemical and biological properties compared to similar compounds with different substituents or configurations.

Properties

IUPAC Name

(Z)-3-(5-bromo-1H-indol-3-yl)-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4/c1-11-2-4-17-18(6-11)24-19(23-17)12(9-21)7-13-10-22-16-5-3-14(20)8-15(13)16/h2-8,10,22H,1H3,(H,23,24)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXMQJVDQNXDNT-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CNC4=C3C=C(C=C4)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CNC4=C3C=C(C=C4)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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